Nonapeptide-1 acetate salt
Overview
Description
Preparation Methods
Nonapeptide-1 acetate salt is synthesized using recombinant genetic technology. The preparation involves the use of an intein variant, specifically the intein Wir Gp071, which ensures high yield and purity. This method involves the creation of a fusion protein through a recombinant expression vector that combines the intein Wir Gp071 with Nonapeptide-1 .
Chemical Reactions Analysis
Nonapeptide-1 acetate salt undergoes several types of chemical reactions, including:
Inhibition of intracellular cyclic AMP (cAMP): This reaction is induced by alpha-melanocyte-stimulating hormone in melanocytes.
Inhibition of melanosome dispersion: This reaction is also induced by alpha-melanocyte-stimulating hormone in melanocytes, with an IC50 of 11 nanomolar.
Downregulation of specific proteins: This compound competes with alpha-melanocyte-stimulating hormone and downregulates the expression of melanocortin 1 receptor, tyrosinase, TRP1, TRP2, and MITF in human epidermal melanocytes and HaCaT cells.
Scientific Research Applications
Nonapeptide-1 acetate salt has a wide range of scientific research applications, including:
Skin pigmentation research: It is used to study the inhibition of melanin synthesis and the regulation of skin pigmentation
Steroid production regulation: It is utilized in research related to the regulation of steroid production in the adrenal gland.
Skin cancer research: This compound is used to investigate its potential role in skin cancer treatment.
Cosmetic industry: It is incorporated into skin care formulations to address concerns such as sunspots, freckles, and various forms of hyperpigmentation.
Mechanism of Action
Nonapeptide-1 acetate salt exerts its effects by acting as a competitive antagonist of the melanocortin 1 receptor. It inhibits the action of alpha-melanocyte-stimulating hormone, which is responsible for increasing intracellular cyclic AMP levels and melanosome dispersion in melanocytes. By inhibiting these processes, this compound effectively reduces melanin synthesis . Additionally, it downregulates the expression of melanocortin 1 receptor, tyrosinase, TRP1, TRP2, and MITF, further contributing to its inhibitory effects on melanin production .
Comparison with Similar Compounds
Nonapeptide-1 acetate salt is unique in its high selectivity and potency as an antagonist of the melanocortin 1 receptor. Similar compounds include:
Alpha-melanocyte-stimulating hormone: Unlike this compound, this hormone stimulates melanin production.
Melanotan II: A synthetic analog of alpha-melanocyte-stimulating hormone that induces skin darkening.
Other melanocortin receptor antagonists: These compounds may have similar inhibitory effects on melanin synthesis but differ in their selectivity and potency.
This compound stands out due to its high affinity for the melanocortin 1 receptor and its effectiveness in inhibiting melanin synthesis without cytotoxicity .
Properties
IUPAC Name |
acetic acid;(2S)-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H87N15O9S.C2H4O2/c1-37(2)51(52(64)77)74-58(83)50-26-16-31-76(50)60(85)45(23-12-13-28-62)70-55(80)46(33-38-17-6-4-7-18-38)71-56(81)48(35-40-36-68-43-22-11-10-21-41(40)43)72-53(78)44(24-14-29-67-61(65)66)69-54(79)47(34-39-19-8-5-9-20-39)73-57(82)49-25-15-30-75(49)59(84)42(63)27-32-86-3;1-2(3)4/h4-11,17-22,36-37,42,44-51,68H,12-16,23-35,62-63H2,1-3H3,(H2,64,77)(H,69,79)(H,70,80)(H,71,81)(H,72,78)(H,73,82)(H,74,83)(H4,65,66,67);1H3,(H,3,4)/t42-,44-,45-,46-,47+,48+,49-,50-,51-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIETVBVGJPGIIS-UYTYCWBSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CCSC)N.CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCSC)N.CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H91N15O11S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1266.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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